![molecular formula C11H9BrN2 B1522658 5-Bromo-4'-methyl-[2,3']bipyridinyl CAS No. 1187165-97-4](/img/structure/B1522658.png)

5-Bromo-4'-methyl-[2,3']bipyridinyl

Overview

Description

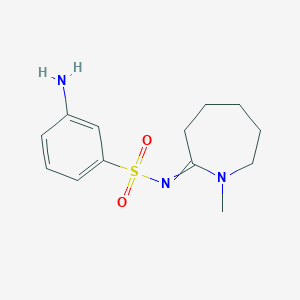

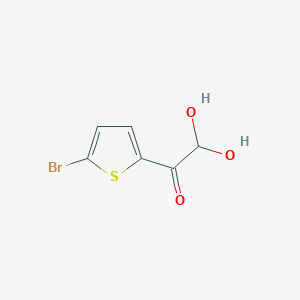

5-Bromo-4’-methyl-[2,3’]bipyridinyl is a chemical compound with the CAS Number: 351457-72-2 . It has a molecular weight of 249.11 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester was described in a patent . Another study reported an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .Molecular Structure Analysis

The InChI code for 5-Bromo-4’-methyl-[2,3’]bipyridinyl is 1S/C11H9BrN2/c1-8-10 (6-14-7-11 (8)12)9-2-4-13-5-3-9/h2-7H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4’-methyl-[2,3’]bipyridinyl include a molecular weight of 249.11 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

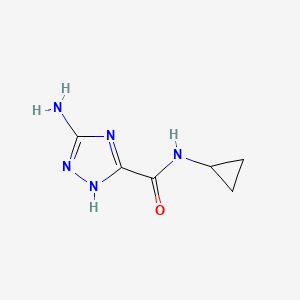

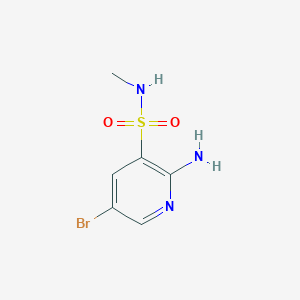

Efficient Synthesis and Quantum Mechanical Investigations : A study described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, involving 5-Bromo-2-methylpyridin-3-amine as a key intermediate. Quantum mechanical investigations highlighted their potential as chiral dopants for liquid crystals due to their electronic and structural properties. Additionally, the synthesized compounds showed promising anti-thrombolytic, biofilm inhibition, and haemolytic activities (Gulraiz Ahmad et al., 2017).

Preparation for Metal-Complexing Molecular Rods : Another research focused on the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for the preparation of metal-complexing molecular rods, demonstrating the versatility of bromo-substituted bipyridines in creating complex molecular architectures for material science applications (P. Schwab et al., 2002).

Biological Activities

- The exploration of bromopyridine nucleotide analogues as anoxic selective radiosensitizing agents highlighted their potential for incorporation into DNA by polymerases, suggesting applications in enhancing radiotherapy effectiveness under hypoxic conditions commonly found in solid tumors (A. Rudra et al., 2015).

Material Science and Photocatalytic Applications

Supramolecular Metal Complexes for Photocatalytic CO2 Reduction : Research into the architecture of supramolecular metal complexes, incorporating 5-bromo-4'-methyl-[2,3']bipyridinyl derivatives, has shown their efficacy in photocatalytic CO2 reduction. These findings underscore the role of such compounds in developing sustainable solutions to environmental challenges (B. Gholamkhass et al., 2005).

Electrochromic Devices : The synthesis of star-shaped 4,4′-bipyridine derivatives and their application in solid electrochromic devices demonstrate the potential of bromo-substituted bipyridines in creating materials with tunable optical properties. These materials exhibit fast switching times and multicolor electrochromic changes, relevant for advanced display technologies (Gang Wang et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

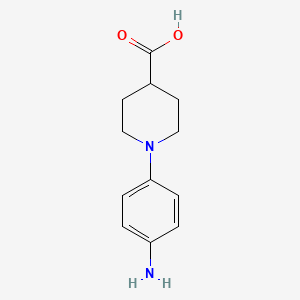

Compounds similar to 5-bromo-4’-methyl-[2,3’]bipyridinyl, such as other bipyridinyl derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that bipyridinyl derivatives can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .

Biochemical Pathways

Given the potential for this compound to participate in various chemical reactions, it’s plausible that it could affect multiple biochemical pathways, depending on its specific targets and mode of action .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound, as well as its distribution within the body, its metabolic transformation, and its eventual excretion .

Result of Action

Based on its potential to interact with various biological targets and participate in different chemical reactions, it’s likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJELNLLGPHYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)

![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)